1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Overview
Description
The compound “1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one” is a synthetic target with potential applications in medicinal chemistry . It has a molecular weight of 273.27 .
Molecular Structure Analysis
The compound has a complex structure with a thiazole ring attached to a trifluoromethylphenyl group and a methyl group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, trifluoromethyl ketones are known to be valuable intermediates in various chemical reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.27 . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Scientific Research Applications
Pharmaceutical Research
This compound is part of a class of chemicals that are often explored for their pharmacological properties. Its structure suggests it could be useful in the synthesis of various pharmaceutical agents. The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of pharmaceuticals .
Material Science
The presence of a thiazole ring could make this compound a candidate for research into novel materials. Thiazoles are known for their heterocyclic aromatic properties, which can be valuable in creating advanced polymers or small molecule organic semiconductors .
Catalysis
Compounds containing thiazole structures have been used as ligands in catalysis. They can potentially bind to metals and facilitate various catalytic reactions, which are crucial in industrial chemical processes .
Biological Studies
The structural motifs present in this compound resemble those found in certain biological molecules. This similarity could make it a useful tool in probing biological systems or as a building block in bioconjugation for studying protein interactions .
Agricultural Chemistry
Chemicals with thiazole and trifluoromethyl groups have been utilized in the development of agrochemicals. They could serve as precursors for compounds with potential applications in pest control or as plant growth regulators .
Analytical Chemistry
Due to its unique structure, this compound could be used as a standard or reagent in analytical methods. It might be involved in the development of assays or chemical tests that require a compound with specific electronic or structural characteristics .
Environmental Science
Research into the environmental fate of fluorinated compounds is ongoing. This compound could be studied to understand its breakdown products and their impact on ecosystems, contributing to the field of environmental toxicology .
Chemical Synthesis
Lastly, this compound could be an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a versatile building block in synthetic organic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a trifluoromethyl group, have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, is often involved in interactions with biological targets . For instance, the thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, which can stabilize its binding to target molecules
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, antimicrobial, antifungal, antidiabetic, and antitumor effects These activities suggest that thiazole derivatives may interact with multiple biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group in this compound may influence its pharmacokinetic properties, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDURELJXRLATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431512 | |
Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
447406-53-3 | |
Record name | 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447406-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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